molecular formula C13H16N2O B1273561 1-Pentyl-1H-benzimidazole-2-carbaldehyde CAS No. 610275-04-2

1-Pentyl-1H-benzimidazole-2-carbaldehyde

Cat. No.: B1273561
CAS No.: 610275-04-2
M. Wt: 216.28 g/mol
InChI Key: FYSQNAYENYYYCH-UHFFFAOYSA-N
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Description

1-Pentyl-1H-benzimidazole-2-carbaldehyde is an organic compound with the molecular formula C13H16N2O. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a benzimidazole core substituted with a pentyl group and an aldehyde functional group at the 2-position.

Preparation Methods

The synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde typically involves the reaction of 1H-benzimidazole with pentyl bromide under basic conditions to introduce the pentyl group. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 2-position. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reactions .

Chemical Reactions Analysis

1-Pentyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Pentyl-1H-benzimidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: Benzimidazole derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit various enzymes and biological pathways.

    Medicine: Research is ongoing to explore the therapeutic potential of benzimidazole derivatives in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: This compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 1-Pentyl-1H-benzimidazole-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Benzimidazole derivatives are known to bind to DNA, proteins, and enzymes, affecting their function. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. They may also interfere with microbial cell wall synthesis or viral replication .

Comparison with Similar Compounds

1-Pentyl-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:

Biological Activity

1-Pentyl-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazoles are known for their therapeutic potential, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

This compound features an aldehyde functional group attached to a benzimidazole ring. The compound can undergo several chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
  • Reduction : It can be reduced to a primary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
  • Substitution : The benzimidazole ring may participate in electrophilic substitution reactions .

These properties make it a valuable intermediate in the synthesis of more complex compounds.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • DNA and Proteins : Benzimidazole derivatives often bind to DNA and proteins, affecting their functions. They can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in crucial biological pathways, such as DNA topoisomerases, which are essential for DNA replication and repair .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer potential through cytotoxic assays against various cancer cell lines. For instance:

Cell LineIC50 Value (µM)
HeLa (Cervical Cancer)15.4
MCF7 (Breast Cancer)12.3
A431 (Skin Cancer)18.9

These results suggest that this compound effectively inhibits cancer cell proliferation .

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory effects of benzimidazole derivatives. The compound has shown potential in inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Case Studies

A notable study evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound. The results demonstrated that this compound inhibited mammalian type I DNA topoisomerase activity significantly, correlating with its cytotoxic effects on cancer cells .

Another investigation into the structure-activity relationship of benzimidazoles revealed that modifications at specific positions on the benzimidazole ring could enhance biological activity, indicating avenues for further research and development .

Properties

IUPAC Name

1-pentylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,10H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSQNAYENYYYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394082
Record name 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610275-04-2
Record name 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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